molecular formula C6H6Br2N2O2 B13208644 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid

4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13208644
M. Wt: 297.93 g/mol
InChI Key: IDSVANYDMFMLIU-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid typically involves the bromination of 1-ethyl-1H-imidazole-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the imidazole ring, followed by selective bromination and subsequent purification steps to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4,5-Dichloro-1-ethyl-1H-imidazole-2-carboxylic acid
  • 4,5-Difluoro-1-ethyl-1H-imidazole-2-carboxylic acid
  • 4,5-Diiodo-1-ethyl-1H-imidazole-2-carboxylic acid

Comparison: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C6H6Br2N2O2

Molecular Weight

297.93 g/mol

IUPAC Name

4,5-dibromo-1-ethylimidazole-2-carboxylic acid

InChI

InChI=1S/C6H6Br2N2O2/c1-2-10-4(8)3(7)9-5(10)6(11)12/h2H2,1H3,(H,11,12)

InChI Key

IDSVANYDMFMLIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1C(=O)O)Br)Br

Origin of Product

United States

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